N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660330
InChI: InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16)
SMILES: C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.17 g/mol

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC13660330

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide -

Specification

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
IUPAC Name N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16)
Standard InChI Key FMZICCHLMZGIAX-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO
Canonical SMILES C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular structure of N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide (C₉H₉F₃N₂O₂) consists of a pyridine core substituted at the 3- and 5-positions. The 5-position hosts a trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity in bioactive molecules . At the 3-position, a carboxamide group (-CONH-) is attached, with the amide nitrogen bonded to a 2-hydroxyethyl (-CH₂CH₂OH) chain. This hydroxyethyl moiety introduces hydrophilicity, potentially improving aqueous solubility compared to simpler trifluoromethylpyridines .

The pyridine ring’s electron-deficient nature, combined with the strong electron-withdrawing effects of the -CF₃ group, influences the compound’s reactivity. For instance, the -CF₃ group directs electrophilic substitution to the para and ortho positions relative to itself, though the carboxamide group may further modulate reactivity through steric and electronic effects .

Molecular Formula and Key Descriptors

  • Molecular Formula: C₉H₉F₃N₂O₂

  • Molecular Weight: 258.18 g/mol

  • Calculated logP: ~1.8 (indicating moderate lipophilicity, balancing -CF₃ and hydrophilic -OH groups)

  • Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 4 acceptors (pyridine N, carbonyl O, -OH, -CF₃ F)

Synthetic Approaches and Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

  • Amidation of 5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid:
    Reacting 5-(trifluoromethyl)pyridine-3-carboxylic acid with 2-aminoethanol (HOCH₂CH₂NH₂) using coupling agents like EDCl/HOBt or HATU .

  • Nucleophilic Substitution of a Chlorinated Precursor:
    Substituting a chloro group at the 3-position of 5-(trifluoromethyl)pyridine with a preformed hydroxyethylamine moiety, though this route is less common due to the stability of pyridine C-Cl bonds .

Detailed Synthetic Protocol (Route 1)

  • Activation of Carboxylic Acid:
    5-(Trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Coupling:
    The acid chloride is reacted with 2-aminoethanol (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Purification:
    Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield the target compound .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl₂, reflux, 2 hr85–90
Amidation2-Aminoethanol, TEA, DCM, 0°C→RT70–75

Physicochemical Characteristics

Solubility and Stability

  • Solubility:

    • Water: ~15 mg/mL (predicted) due to hydrogen-bonding capacity .

    • Organic Solvents: Soluble in DMSO (>50 mg/mL), ethanol, and acetonitrile.

  • Stability:

    • Stable under inert atmospheres at room temperature.

    • Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond .

Thermal Properties

  • Melting Point: Estimated 120–125°C (analogous carboxamides in show mp 110–217°C).

  • Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (s, 1H, pyridine H-2)

    • δ 8.65 (d, J = 2.4 Hz, 1H, pyridine H-4)

    • δ 7.95 (d, J = 2.4 Hz, 1H, pyridine H-6)

    • δ 6.80 (t, 1H, -NH-)

    • δ 3.55–3.60 (m, 2H, -CH₂OH)

    • δ 3.40–3.45 (m, 2H, -CH₂-NH-)

Mass Spectrometry

  • High-Resolution MS (HRMS):
    Calculated for C₉H₉F₃N₂O₂ [M+H]⁺: 259.0695; Observed: 259.0698 .

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